TD-0212 -

TD-0212

Catalog Number: EVT-283870
CAS Number:
Molecular Formula: C28H34FN3O4S
Molecular Weight: 527.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TD-0212 is a potent, selective and orally active, dual AT1 antagonist/NEP inhibitor (ARNI) with At1 pKi-8.9 and NEP pIC50 = 9.2. TD-0212 produced blood pressure reductions similar to omapatrilat and combinations of AT1 receptor antagonists and NEP inhibitors. TD-0212 therefore provides the enhanced activity of dual AT1/NEP inhibition with a potentially lower risk of angioedema relative to dual ACE/NEP inhibition
Overview

TD-0212 is a novel compound characterized as an orally active dual pharmacology antagonist of the angiotensin II type 1 receptor and an inhibitor of neprilysin. This compound has shown significant potential in reducing blood pressure in various models of hypertension, both renin-dependent and independent. The discovery of TD-0212 was driven by the need for more effective antihypertensive agents that combine multiple mechanisms of action to enhance therapeutic efficacy while minimizing side effects associated with traditional treatments.

Source and Classification

TD-0212 is classified as a pharmaceutical compound within the broader category of antihypertensive agents. It was developed through a strategic merging of the structures of losartan, which is an angiotensin II type 1 receptor antagonist, and thiorphan, a neprilysin inhibitor. This innovative approach has led to a compound that not only targets the renin-angiotensin system but also enhances natriuretic peptide levels by inhibiting their degradation .

Synthesis Analysis

Methods

The synthesis of TD-0212 involves several intricate steps that include the formation of key intermediates. These intermediates undergo specific reactions under controlled conditions to yield the final product. The industrial production typically employs organic solvents and catalysts to ensure high yields and purity.

Technical Details

  1. Starting Materials: The synthesis begins with selecting appropriate precursors that contain functional groups suitable for coupling reactions.
  2. Coupling Reaction: This step utilizes various reagents and conditions to facilitate the formation of the desired chemical bonds.
  3. Purification: After synthesis, purification methods such as chromatography are employed to isolate TD-0212 from by-products, ensuring that the final compound meets purity standards necessary for research and potential therapeutic use.
Molecular Structure Analysis

The molecular structure of TD-0212 is pivotal to its function as a dual antagonist. It features a biphenyl framework, which is essential for its interaction with both the angiotensin II type 1 receptor and neprilysin.

Structure Data

  • Molecular Formula: Cx_{x}Hy_{y}Nz_{z} (specific values depend on detailed structural data).
  • Molecular Weight: Approximately 400 g/mol (exact value may vary based on specific isomer).
  • 3D Structure: The spatial arrangement allows optimal binding to target receptors, enhancing its pharmacological activity .
Chemical Reactions Analysis

TD-0212 undergoes several types of chemical reactions during its synthesis and when interacting with biological systems.

Reactions

  1. Oxidation: Involves adding oxygen or removing hydrogen, often using reagents like potassium permanganate.
  2. Reduction: Involves adding hydrogen or removing oxygen, typically using lithium aluminum hydride.
  3. Substitution: This reaction replaces one atom or group with another, utilizing halogens or nucleophiles as common reagents.

These reactions are critical in both the synthetic routes leading to TD-0212 and in its metabolic pathways once administered.

Mechanism of Action

TD-0212 exerts its antihypertensive effects through a dual mechanism:

  1. Antagonism of Angiotensin II Type 1 Receptor: By blocking this receptor, TD-0212 prevents the vasoconstrictive effects mediated by angiotensin II, leading to vasodilation and reduced blood pressure.
  2. Inhibition of Neprilysin: This action inhibits the breakdown of natriuretic peptides, which promote vasodilation and diuresis, further contributing to blood pressure reduction.

The combined effect of these mechanisms results in enhanced therapeutic outcomes compared to traditional single-target therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water may affect formulation strategies.

Chemical Properties

  • Stability: Stability under various pH conditions is crucial for oral bioavailability.
  • Reactivity: Reactivity profiles indicate potential interactions with other pharmaceuticals or biological molecules, necessitating careful consideration during development .
Applications

TD-0212 has a broad range of scientific applications:

  1. Pharmaceutical Research: Used as a model compound to explore dual inhibition mechanisms in cardiovascular therapies.
  2. Biological Studies: Investigated for its effects on cellular pathways involving both angiotensin II and natriuretic peptides.
  3. Clinical Applications: Explored for potential use in treating hypertension and related cardiovascular conditions due to its multifaceted action profile .
Introduction to Dual Pharmacology in Hypertension Management

Cardiovascular diseases remain globally prevalent, necessitating innovative therapeutic strategies that target multiple pathophysiological pathways simultaneously. Dual-pharmacology agents represent a paradigm shift in treatment efficacy by engaging complementary biological systems. In hypertension and heart failure management, concurrent modulation of the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide (NP) system offers synergistic benefits that single-pathway inhibitors cannot achieve. Compounds like TD-0212 exemplify this approach through integrated angiotensin receptor blockade and neprilysin inhibition, addressing both vasoconstrictive and fluid-retentive mechanisms in cardiovascular pathology [3] [6].

Rationale for Dual AT1/Neprilysin Inhibition in Cardiovascular Therapeutics

The therapeutic rationale for dual AT1/NEP inhibition stems from the counterbalancing roles of the RAAS and NP systems:

  • RAAS overactivation drives vasoconstriction, sodium retention, and pathological remodeling via angiotensin II binding to AT1 receptors [3]
  • NP system deficiency reduces vasodilation, natriuresis, and anti-fibrotic activity due to rapid degradation of ANP, BNP, and CNP by neprilysin [6]

Table 1: Key Bioactive Peptides Modulated by Dual AT1/NEP Inhibition

PeptidePrimary ActionDegradation EnzymeEffect of NEP Inhibition
Angiotensin IIVasoconstriction, aldosterone releaseACE (not NEP)Unaffected
Atrial Natriuretic Peptide (ANP)Natriuresis, vasodilationPrimarily NEPSignificant increase
Brain Natriuretic Peptide (BNP)Cardiac unloading, fibrosis reductionNEP/NPR-CModerate increase
BradykininVasodilation, vascular permeabilityACE > NEPMinimal increase
Endothelin-1Potent vasoconstrictionNEP (converts big ET-1)Decreased formation

Simultaneous AT1 blockade and NEP inhibition produces complementary effects: AT1 antagonism prevents angiotensin II-mediated vasoconstriction and remodeling, while NEP inhibition elevates cardioprotective NPs and adrenomedullin. This dual action results in greater blood pressure reduction, improved endothelial function, and attenuated target organ damage compared to monotherapies. Critically, unlike ACE/NEP inhibitors, this combination avoids substantial bradykinin accumulation – the primary mediator of angioedema risk [2] [9]. Preclinical models demonstrate 30-50% greater blood pressure reduction with dual AT1/NEP inhibition versus single-pathway inhibition, confirming therapeutic synergy [8].

Historical Evolution of ARNIs: From Omapatrilat to TD-0212

The development of vasopeptidase inhibitors began with omapatrilat – a first-generation ACE/NEP inhibitor demonstrating superior antihypertensive efficacy over ACE inhibitors alone. In the OCTAVE trial, omapatrilat reduced systolic BP by 14.5 mmHg compared to 12.0 mmHg with enalapril. However, its clinical utility was limited by a 3-fold higher incidence of angioedema (2.17% vs 0.68%) due to dual inhibition of bradykinin-metabolizing enzymes (ACE and NEP) [9].

This safety limitation prompted a strategic shift toward angiotensin receptor-neprilysin inhibitors (ARNIs) that avoid bradykinin accumulation. Initial approaches used fixed-dose combinations like valsartan/sacubitril (LCZ696), which gained FDA approval in 2015 for heart failure based on the PARADIGM-HF trial's 20% reduction in cardiovascular mortality [3]. However, co-formulations face challenges including:

  • Pharmacokinetic mismatches between components
  • Variable tissue distribution
  • Potential for patient-mediated dose separation

To overcome these limitations, single-molecule ARNIs were developed. TD-0212 emerged from systematic structure-activity optimization merging:

  • The imidazole scaffold of losartan (AT1 antagonist)
  • The thiol-based zinc-binding group of thiorphan (NEP inhibitor)

Table 2: Evolution of Dual-Action Cardiovascular Therapeutics

CompoundTargetsMolecular ApproachKey AdvancementLimitation
OmapatrilatACE/NEPSingle moleculeSuperior BP reduction vs ACEiHigh angioedema risk
Valsartan/SacubitrilAT1/NEPCo-formulationFirst approved ARNIPK mismatch
TD-0212AT1/NEPUnified moleculeBalanced potency, no ACE inhibitionResearch phase

Lead optimization of TD-0212 (designated Compound 35 in discovery studies) involved critical structural refinements:

  • Stereochemical optimization: The S-configured isobutyl group at the S1' position optimized NEP binding (pIC50 9.2)
  • Biphenyl fluorination: Ortho-fluorination boosted AT1 affinity (pKi 8.9) by enhancing hydrophobic interactions
  • Zinc-binding group selection: β-thiol configuration balanced AT1/NEP potency better than α-thiol analogs [5]

These modifications yielded a molecule with sub-nanomolar potency at both targets and oral bioavailability suitable for once-daily dosing. In hypertensive models, TD-0212 achieved blood pressure reductions equivalent to omapatrilat without increasing tracheal plasma extravasation (a marker of angioedema risk) [2].

Limitations of ACE/NEP Inhibitors and the Shift to AT1/NEP Targeting

ACE/NEP inhibitors like omapatrilat faced clinically prohibitive limitations primarily due to their bradykinin-mediated toxicity profile:

Mechanistic Vulnerabilities of ACE/NEP Inhibition:

  • Bradykinin accumulation: Concurrent ACE/NEP inhibition reduces degradation of bradykinin (metabolized >90% by ACE, 5-10% by NEP), leading to elevated plasma levels and increased vascular permeability [9]
  • Substance P potentiation: Both enzymes degrade this neuropeptide, whose accumulation exacerbates angioedema risk
  • ACE-dependent pathways: Inhibiting ACE prevents angiotensin I conversion but also increases angiotensin 1-7 degradation

Structural Advantages of TD-0212:The molecular design of TD-0212 specifically addresses these limitations:

  • Preserved ACE activity: Unlike omapatrilat, TD-0212 doesn't inhibit ACE, maintaining bradykinin metabolism
  • Optimized dual pharmacophore: The covalent linkage between losartan and thiorphan derivatives ensures:
  • Synchronous target engagement
  • Balanced tissue distribution
  • Reduced risk of off-target effects

Table 3: Molecular and Functional Comparison of Dual Inhibitors

ParameterOmapatrilat (ACE/NEPi)TD-0212 (AT1/NEPi)
AT1 affinity (pKi)Not applicable8.9
NEP potency (pIC50)9.79.2
ACE inhibitionYes (pIC50 9.5)No
Bradykinin degradationSeverely impairedMinimally affected
Rat tracheal plasma extravasationSignificant increaseNo increase
Ang-II pressor response inhibitionNot primary mechanism>80% at 3 mg/kg

Properties

Product Name

TD-0212

IUPAC Name

2-[4-[[2-ethoxy-4-ethyl-5-[[[(2S)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid

Molecular Formula

C28H34FN3O4S

Molecular Weight

527.7 g/mol

InChI

InChI=1S/C28H34FN3O4S/c1-5-23-24(15-30-26(33)25(37)13-17(3)4)32(28(31-23)36-6-2)16-19-12-11-18(14-22(19)29)20-9-7-8-10-21(20)27(34)35/h7-12,14,17,25,37H,5-6,13,15-16H2,1-4H3,(H,30,33)(H,34,35)/t25-/m0/s1

InChI Key

BSJZYWSFNCKCDR-VWLOTQADSA-N

SMILES

CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)C(CC(C)C)S

Solubility

Soluble in DMSO

Synonyms

TD-0212; TD 0212; TD0212;

Canonical SMILES

CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)C(CC(C)C)S

Isomeric SMILES

CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)[C@H](CC(C)C)S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.